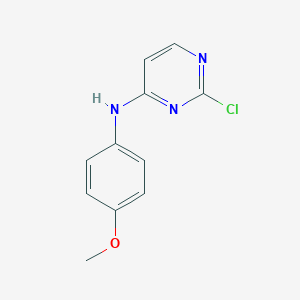

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAAMKRQIGYXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621324 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191729-02-9 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, pyrimidine derivatives are foundational scaffolds, integral to the development of novel therapeutic agents and functional materials.[1][2] Their biological significance, stemming from their role as a core component of nucleobases, makes them a focal point for medicinal chemists.[2] The compound this compound represents a key intermediate, a versatile building block whose precise structural integrity is paramount for the success of subsequent synthetic steps and the biological activity of the final product.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causality behind the spectral features and the logic informing the experimental design. A multi-technique approach is not just best practice; it is a self-validating system that ensures the unambiguous structural confirmation required for regulatory approval and scientific rigor.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.[3] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of the pyrimidine and methoxyphenyl moieties.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.

-

¹H NMR Acquisition:

-

Spectrometer: Utilize a spectrometer with a frequency of 300-600 MHz.[3]

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[3]

-

Acquisition Parameters: Set a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and collect 16-32 scans to ensure a good signal-to-noise ratio.[3]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance signal sensitivity.[3]

-

Acquisition Parameters: Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more).[3] A spectral width of 0 to 200 ppm is standard.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration, and multiplicity (splitting pattern) reveal its identity.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet, broad | 1H | N-H | The amine proton is deshielded by the aromatic systems. Its signal is often broad due to quadrupole broadening and chemical exchange. |

| ~8.1 - 8.3 | Doublet | 1H | H-6 (Pyrimidine) | This proton is adjacent to a nitrogen and another proton (H-5), leading to a downfield shift and a doublet splitting. |

| ~7.5 - 7.7 | Doublet | 2H | H-2', H-6' (Aryl) | These protons are ortho to the electron-donating amine group, appearing as a doublet in a typical AA'BB' system.[4] |

| ~6.8 - 7.0 | Doublet | 2H | H-3', H-5' (Aryl) | These protons are ortho to the electron-donating methoxy group, appearing upfield as a doublet in the AA'BB' system.[4] |

| ~6.4 - 6.6 | Doublet | 1H | H-5 (Pyrimidine) | This proton is coupled to H-6, resulting in a doublet. It is typically the most upfield of the pyrimidine ring protons. |

| ~3.8 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet.[4] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum maps the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of its neighbors.

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 - 164 | C-4 (Pyrimidine) | This carbon is bonded to two electronegative nitrogen atoms (one directly, one via the amine), resulting in a significant downfield shift. |

| ~160 - 162 | C-2 (Pyrimidine) | Bonded to a nitrogen and the highly electronegative chlorine atom, this carbon is strongly deshielded. |

| ~158 - 160 | C-6 (Pyrimidine) | This carbon is adjacent to a ring nitrogen and is deshielded, appearing downfield. |

| ~155 - 157 | C-4' (Aryl) | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |

| ~130 - 132 | C-1' (Aryl) | The quaternary carbon attached to the amine nitrogen. |

| ~121 - 123 | C-2', C-6' (Aryl) | These carbons are ortho to the amine substituent. |

| ~114 - 116 | C-3', C-5' (Aryl) | These carbons are ortho to the electron-donating methoxy group and are consequently more shielded (upfield).[4] |

| ~105 - 107 | C-5 (Pyrimidine) | This is typically the most shielded carbon in the pyrimidine ring. |

| ~55 - 56 | -OCH₃ | The methoxy carbon is characteristic and appears in this upfield region.[4] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For our compound, IR confirms the presence of the amine, aromatic rings, and ether linkage.

Experimental Protocol: FTIR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.

-

Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

IR Data Interpretation

Table 3: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale |

| ~3300 - 3400 | Medium | N-H Stretch | This sharp to medium peak is characteristic of a secondary amine N-H bond.[5][6] Its position can be affected by hydrogen bonding. |

| ~3050 - 3150 | Medium | Aromatic C-H Stretch | These absorptions appear just above 3000 cm⁻¹ and are characteristic of C-H bonds on sp² hybridized carbons.[5] |

| ~2850 - 2960 | Medium | Aliphatic C-H Stretch | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group (-OCH₃).[5] |

| ~1610 - 1640 | Strong | C=N and C=C Ring Stretching | This strong absorption arises from the coupled stretching vibrations of the C=N and C=C bonds within the pyrimidine and benzene rings.[1] |

| ~1580 - 1600 | Medium | N-H Bending | The deformation vibration of the secondary amine N-H bond typically appears in this region.[6] |

| ~1240 - 1260 | Strong | Asymmetric C-O-C Stretch | This is a highly characteristic and strong band for aryl alkyl ethers, confirming the presence of the methoxy group. |

| ~1020 - 1040 | Medium | Symmetric C-O-C Stretch | The corresponding symmetric stretch of the ether linkage. |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bending | A strong peak in this region is highly indicative of 1,4-disubstitution (para) on the benzene ring. |

| ~700 - 800 | Medium | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in this fingerprint region. |

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides crucial structural information through analysis of its fragmentation patterns.[2]

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common choice for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that is excellent for confirming the molecular ion.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining an accurate mass measurement, which is used to confirm the elemental composition.

-

Parameters (for EI):

MS Data Interpretation

-

Molecular Formula: C₁₁H₁₀ClN₃O

-

Molecular Weight: 235.67 g/mol

-

Exact Mass: 235.0512 Da

Molecular Ion (M⁺) Peak: The most critical piece of information is the molecular ion peak. For this compound, it will appear as a cluster due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). Therefore, we expect to see two peaks:

-

[M]⁺ at m/z 235.05 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺ at m/z 237.05 (corresponding to the ³⁷Cl isotope) The key diagnostic feature is that the intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1 .

Key Fragmentation Pathways: The fragmentation pattern is a molecular fingerprint. Under EI conditions, the initial molecular ion is a high-energy radical cation that undergoes a series of cleavages to form more stable fragments.

Caption: Plausible EI Mass Spectrometry Fragmentation Pathway.

-

Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy groups, leading to a fragment at m/z 220/222.

-

Loss of a Chlorine Radical (-•Cl): Cleavage of the C-Cl bond results in a significant peak at m/z 200. The loss of the 3:1 isotopic pattern for this fragment confirms the departure of the chlorine atom.

-

Cleavage of the Amine Linkage: Scission of the C4-N bond can lead to fragments corresponding to the pyrimidine portion (m/z 142/144) and the methoxyphenyl portion. The methoxyphenyl cation radical itself is not typically observed, but a stable tropylium-like ion, [C₇H₇O]⁺ at m/z 107, formed after rearrangement, is a very common and often prominent fragment for methoxy-substituted benzyl systems.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environments of the carbon-hydrogen framework. FTIR spectroscopy validates the presence of key functional groups, including the secondary amine, ether linkage, and aromatic systems. Finally, high-resolution mass spectrometry provides definitive confirmation of the molecular formula via an accurate mass measurement and the characteristic 3:1 isotopic pattern of the molecular ion, while its fragmentation pattern offers corroborating structural evidence. This comprehensive spectroscopic dossier provides an unambiguous confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.

References

- FTIR Spectroscopic Analysis of Pyrimidine Deriv

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC - NIH. [Link]

-

The infrared spectra of secondary amines and their salts - ResearchGate. [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds.[1][2] This technical guide focuses on a specific, promising class: 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine and its derivatives. These compounds have emerged as significant subjects of research due to their potential as anticancer and antimicrobial agents. This document provides a comprehensive overview of their synthesis, diverse biological activities, and the underlying mechanisms of action. Detailed experimental protocols for their biological evaluation are also presented, offering a practical resource for researchers in the field. The structure-activity relationships are explored to guide the rational design of more potent and selective therapeutic agents.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic structure found in nature as a core component of nucleic acids (DNA and RNA), vitamins like thiamine (B1), and various natural products.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyrimidine core allows for substitutions at various positions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[2][3]

The 2,4-disubstituted pyrimidine motif, in particular, has been identified as a privileged scaffold in drug discovery. The presence of a chlorine atom at the 2-position provides a reactive site for further chemical modifications, enabling the synthesis of diverse compound libraries. The amine linkage at the 4-position is crucial for establishing key interactions with biological targets, such as hydrogen bonding within the ATP-binding pocket of kinases. The N-(4-methoxyphenyl) substituent is a common feature in many kinase inhibitors, where the methoxy group can enhance binding affinity and modulate pharmacokinetic properties.

This guide will delve into the specifics of this compound derivatives, exploring their synthesis from readily available starting materials and detailing their significant biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically proceeds through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of a commercially available 2,4-dichloropyrimidine with 4-methoxyaniline. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 2-position allows for a selective monosubstitution.

A general synthetic scheme is presented below:

Caption: General synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine (a related compound)

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

4-methoxyaniline

-

Isopropanol

-

Hydrochloric acid (concentrated)

Procedure:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in isopropanol, add 4-methoxyaniline (1.2 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 90 °C) and stir for 11-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold isopropanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine.[4]

This protocol can be adapted for the synthesis of this compound by using 2,4-dichloropyrimidine as the starting material. The reaction conditions, particularly temperature and reaction time, may need to be optimized to ensure selective substitution at the 4-position and to minimize the formation of the 2,4-disubstituted product.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis, particularly protein kinases.

3.1.1. Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The 2,4-disubstituted pyrimidine core is a common feature of many kinase inhibitors, where it often acts as a scaffold that mimics the adenine base of ATP, competing for the enzyme's binding site.

Derivatives of this compound are being investigated as inhibitors of several important kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer and colorectal cancer.[5][6] Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.

-

Anaplastic Lymphoma Kinase (ALK): ALK is another receptor tyrosine kinase that can become oncogenic when fused to other genes. ALK fusions are found in a subset of non-small cell lung cancers.[7]

-

Other Kinases: The versatility of the this compound scaffold allows for its modification to target other kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-Activated Kinase 1 (PAK1).[8]

Mechanism of Kinase Inhibition:

Caption: Competitive inhibition of ATP binding to a kinase by a this compound derivative.

3.1.2. Cytotoxicity against Cancer Cell Lines

The anticancer potential of these derivatives is typically evaluated by assessing their cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Quantitative Anticancer Activity Data (for related compounds)

While specific data for this compound derivatives is limited in the public domain, the following table presents cytotoxicity data for structurally related pyrimidine derivatives to illustrate their potential.

| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| 2-amino-4-chloro-pyrimidine derivatives | HCT116 (Colon) | 89.24 ± 1.36 | [2] |

| MCF7 (Breast) | 89.37 ± 1.17 | [2] | |

| 2,4-pyrimidinediamine derivatives | A549 (Lung) | Varies | [7] |

| MDA-MB-231 (Breast) | Varies | [7] | |

| HepG2 (Liver) | Varies | [7] | |

| SK-N-BE(2) (Neuroblastoma) | Varies | [7] |

3.1.3. Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the general steps for determining the cytotoxic effects of a test compound on cancer cells using the MTT assay.[1][7]

Materials:

-

Cancer cell line of choice

-

Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell line to about 80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal properties.[9][10]

3.2.1. Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrimidine derivatives are diverse. One of the most well-known is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[9] Folic acid is a precursor for the synthesis of nucleic acids, and its depletion leads to the inhibition of microbial growth. Other potential mechanisms include the disruption of cell wall synthesis and the inhibition of other essential microbial enzymes.

3.2.2. Evaluation of Antimicrobial Activity

The antimicrobial activity of this compound derivatives can be assessed using standard microbiological techniques, such as the disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data (for related compounds)

The following table provides examples of the antimicrobial activity of various pyrimidine derivatives.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine | MRSA | 2 | [9] |

| Thiophenyl-pyrimidine | VREs | 2 | [9] |

| 1,2,4-Triazolo[1,5-a]pyrimidines | S. aureus | Varies | [11] |

| B. subtilis | Varies | [11] | |

| E. coli | Varies | [11] | |

| P. aeruginosa | Varies | [11] |

3.2.3. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.[9]

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the optical density at 600 nm.

-

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings. While a detailed SAR for this specific class is still under investigation, some general trends can be inferred from related compounds:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can significantly influence activity. The 4-methoxy group is often favorable for kinase inhibitory activity. Other substitutions, such as halogens or small alkyl groups, can modulate potency and selectivity.[8][12]

-

Modifications at the 2-Position: The chlorine atom at the 2-position is a key feature, providing a handle for further chemical modifications to explore the SAR. Replacing the chlorine with other groups can lead to changes in activity and target selectivity.

-

Substituents on the Pyrimidine Ring: Introduction of other substituents on the pyrimidine ring can also impact biological activity. For example, a 5-bromo substitution has been shown to enhance PAK1 inhibition in a related series of compounds.[8]

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. Their straightforward synthesis and the versatility of the pyrimidine scaffold allow for the creation of diverse chemical libraries for biological screening.

Future research in this area should focus on:

-

Synthesis and biological evaluation of a focused library of this compound derivatives with systematic variations of substituents to establish a clear structure-activity relationship.

-

Elucidation of the precise molecular mechanisms of action , including the identification of specific kinase targets and their downstream signaling pathways.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds in animal models of cancer and infectious diseases.

-

Optimization of lead compounds to improve their potency, selectivity, and drug-like properties.

The continued exploration of this chemical space is likely to yield novel therapeutic candidates with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.

References

- Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., ... & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2481.

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- Kou, J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585.

- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11029.

- El-Deeb, I. M., & Lee, S. H. (2010). N-substituted pyrimidine reported with high potential against T-47D and MDA-MB-468 cell lines and greater inhibition versus several kinases. Bioorganic & Medicinal Chemistry, 18(13), 4749-4760.

- BenchChem. (2025). Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery.

- Kurup, S., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. European Journal of Medicinal Chemistry, 140, 286-297.

- Abdel-Wahab, B. F., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Pharmaceuticals, 15(6), 735.

- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(16), 5943-5953.

- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2019). European Journal of Medicinal Chemistry, 180, 433-446.

- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-4075.

Sources

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Pyrimidines: A Technical Guide to Therapeutic Target Identification and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as a privileged structure in a multitude of clinically approved drugs.[1][2] Its synthetic versatility and ability to form crucial hydrogen bonds and act as a bioisostere for other aromatic systems have made it a focal point for drug discovery across diverse therapeutic areas.[3][4] This guide provides an in-depth exploration of key therapeutic targets for substituted pyrimidines, focusing on oncology, virology, and neurology. It synthesizes mechanistic insights with actionable experimental protocols to empower drug development professionals in their research endeavors.

Part 1: Oncology - Targeting Kinase-Driven Malignancies

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5][6] The pyrimidine scaffold is an excellent ATP isostere, making it an ideal framework for designing potent and selective kinase inhibitors.[7][8] This section delves into two prominent examples: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a significant role in cell proliferation and survival. Its mutation and overexpression are implicated in various cancers, particularly non-small cell lung cancer (NSCLC).[9] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, blocking the downstream signaling cascade that leads to tumor growth.[9][10]

The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade involving pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and angiogenesis. Pyrimidine inhibitors block the initial phosphorylation step, effectively shutting down these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of substituted pyrimidines.

The efficacy of novel pyrimidine derivatives is often assessed by their half-maximal inhibitory concentration (IC50) against specific cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | A549 (NSCLC) | 0.05 - 0.15 | [10] |

| 1H-pyrazolo[3,4-d]pyrimidine | H1975 (EGFR T790M) | 0.01 - 0.08 | [10] |

| 4-Anilinoquinazolines | Various | Varies | [9] |

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of a pyrimidine inhibitor to a target kinase.

Causality: The choice of a binding assay over an activity assay is crucial for initial screening. It directly measures the physical interaction between the compound and the kinase, independent of substrate competition or enzyme activity, providing a clear measure of target engagement. This self-validating system confirms that any observed downstream cellular effects are likely due to on-target binding.

Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of the Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

-

Prepare a 4X stock of the GST-tagged target kinase (e.g., EGFR) in kinase buffer.

-

Prepare a 4X stock of the Eu-anti-GST antibody.

-

Serially dilute the test pyrimidine compound in DMSO, then in kinase buffer to create 4X final concentrations.

-

-

Assay Plate Setup (384-well plate):

-

Add 2.5 µL of the 4X serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Add 2.5 µL of the 4X kinase solution to all wells.

-

Add 2.5 µL of the 4X Eu-anti-GST antibody to all wells.

-

Add 2.5 µL of the 4X tracer solution to all wells.

-

-

Incubation and Reading:

-

Mix the plate gently.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia.[7] Pyrazolo[3,4-d]pyrimidines, such as the FDA-approved drug ibrutinib, act as potent BTK inhibitors.[7][8] Many of these inhibitors form a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition.[7]

Part 2: Virology - Halting Viral Replication

Pyrimidine derivatives, particularly nucleoside analogs, are a cornerstone of antiviral therapy.[11] They function by mimicking natural nucleosides (cytosine, thymine, uracil) and, once incorporated into the growing viral DNA or RNA strand, terminate replication.[12]

HIV Reverse Transcriptase Inhibition

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, a critical step for integration into the host genome. Pyrimidine nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine and Zidovudine are phosphorylated by host cell kinases into their active triphosphate form.[11][12] This active form competes with natural deoxynucleotides for incorporation by reverse transcriptase, leading to chain termination.

-

Uptake & Activation: The pyrimidine prodrug (e.g., Lamivudine) enters the host cell.

-

Phosphorylation: Host kinases add three phosphate groups, converting it to the active triphosphate form (e.g., Lamivudine-TP).

-

Competitive Inhibition: Lamivudine-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV reverse transcriptase.

-

Chain Termination: Once incorporated into the nascent viral DNA strand, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, halting DNA synthesis.

Caption: Mechanism of HIV reverse transcriptase inhibition by a pyrimidine analog.

This protocol outlines a non-radioactive colorimetric assay to measure the activity of HIV-1 reverse transcriptase and the inhibitory potential of test compounds.

Causality: This assay directly measures the product of the enzymatic reaction (a DNA-RNA hybrid) rather than just substrate binding. This provides a functional readout of inhibition, which is critical for validating antiviral candidates. The use of a poly(A) template and oligo(dT) primer mimics the natural process of reverse transcription.

Methodology:

-

Plate Coating: Coat a 96-well microplate with poly(A), the RNA template. Incubate overnight at 37°C and then wash with buffer.

-

Reagent Preparation:

-

Prepare a reaction mixture containing an oligo(dT) primer linked to biotin (biotin-dUTP) and digoxigenin-labeled dUTP (DIG-dUTP).

-

Prepare serial dilutions of the pyrimidine test compound.

-

-

Enzymatic Reaction:

-

Add the test compound dilutions to the wells.

-

Add recombinant HIV-1 reverse transcriptase enzyme to initiate the reaction.

-

Incubate for 1-2 hours at 37°C. During this time, the enzyme synthesizes a DNA strand incorporating the biotin and DIG labels.

-

-

Detection:

-

Wash the plate to remove unbound nucleotides.

-

Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD). Incubate for 1 hour.

-

Wash the plate again.

-

Add a peroxidase substrate (e.g., ABTS). The enzyme will catalyze a color change.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

The intensity of the color is directly proportional to the RT activity.

-

Plot absorbance against the log of the inhibitor concentration to calculate the IC50.

-

Part 3: Neurology - Modulating CNS Targets

Substituted pyrimidines are emerging as promising scaffolds for targeting central nervous system (CNS) disorders, including Alzheimer's disease.[13][14] Their ability to cross the blood-brain barrier and interact with key neurological targets makes them attractive candidates for development.[15]

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[16][17] Several substituted pyrimidine derivatives have been designed and synthesized as potential AChE inhibitors.[13][15]

The inhibitory potency of pyrimidine derivatives against AChE is a key parameter for their development as anti-Alzheimer's agents.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Compound 5b (SP-2) | Acetylcholinesterase | ~25 | [13][15] |

| Donepezil (Standard) | Acetylcholinesterase | ~10 | [13][15] |

This colorimetric method is the gold standard for measuring AChE activity and screening for inhibitors.

Causality: The Ellman's assay is a robust and direct measure of enzyme kinetics. It relies on the enzyme's natural substrate (acetylthiocholine) and a chromogenic reagent (DTNB) that reacts with the product of the enzymatic reaction. This ensures that the measured inhibition is a direct consequence of the compound's effect on the enzyme's catalytic activity.

Methodology:

-

Reagent Preparation:

-

Prepare phosphate buffer (pH 8.0).

-

Prepare stock solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and purified AChE enzyme.

-

Prepare serial dilutions of the pyrimidine test compound in buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound dilution (or buffer for control).

-

Add 10 µL of the AChE enzyme solution.

-

Incubate the mixture for 15 minutes at 25°C.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

The rate of change in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

References

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. [Link]

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30). GSC Online Press. [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23). ResearchGate. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed. [Link]

-

Antiviral activity of pyrimidine containing compounds: Patent review. (2022, December 20). PubMed. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024, June 19). YouTube. [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]

-

FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. (n.d.). Taylor & Francis Online. [Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021, March 15). PubMed. [Link]

-

Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. (2024, February 6). ACS Publications. [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). NIH. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. [Link]

-

(PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). (2021, March 12). ResearchGate. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]

-

Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. (2024, February 21). PubMed. [Link]

-

(PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025, November 24). ResearchGate. [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). Semantic Scholar. [Link]

-

Pyrimidine analogues for the management of neurodegenerative diseases. (n.d.). ResearchGate. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Online Press. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Architect's Guide to a Privileged Scaffold: A Deep Dive into the Synthesis of 2,4-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence stems from its ability to engage in a multitude of biological interactions, particularly hydrogen bonding, which is crucial for target binding. Within this chemical class, 2,4-substituted pyrimidines represent a "privileged scaffold," a molecular framework that is recurrently found in potent and selective drugs.[1] This guide provides an in-depth exploration of the synthetic strategies employed to construct and functionalize this vital heterocyclic system, offering both foundational knowledge and advanced, field-proven insights for researchers at all levels. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for achieving the desired molecular architecture.

The Strategic Importance of the 2,4-Substitution Pattern

The substitution pattern of the pyrimidine ring dictates its three-dimensional shape, electronic properties, and ultimately, its biological activity. The 2- and 4-positions are particularly significant as they offer vectors for introducing substituents that can interact with key residues in enzyme active sites or receptor binding pockets. Many kinase inhibitors, for instance, utilize a 2,4-diaminopyrimidine core to form critical hydrogen bonds with the hinge region of the kinase domain.[2] The ability to selectively and efficiently introduce diverse functionalities at these positions is therefore a paramount objective in drug discovery programs.[3][4]

Foundational Strategies: Building the Pyrimidine Core

The construction of the pyrimidine ring itself is the logical starting point. These methods, often referred to as de novo syntheses, involve the cyclocondensation of acyclic precursors.

The Pinner Synthesis and its Modern Variants

The classical Pinner synthesis is a robust and widely employed method that involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[5][6] This acid- or base-catalyzed reaction provides a direct route to 2-substituted pyrimidines.

The causality behind this reaction lies in the electrophilic nature of the dicarbonyl compound and the nucleophilic character of the amidine. The initial condensation is followed by cyclization and dehydration to afford the aromatic pyrimidine ring.

Experimental Protocol: A Modified Pinner Reaction [6]

-

Objective: Synthesis of 2-Aryl-4,6-dimethylpyrimidine.

-

Materials: Acetylacetone (1,3-dicarbonyl compound), Benzamidine hydrochloride (amidine), Sodium ethoxide, Ethanol.

-

Procedure:

-

Dissolve sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add benzamidine hydrochloride (1.0 eq) to the solution and stir for 15 minutes at room temperature to generate the free amidine.

-

To this mixture, add acetylacetone (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4,6-dimethylpyrimidine.

-

Modern variations of the Pinner synthesis utilize a broader range of substrates, including β-keto esters and unsaturated ketones, to access a wider diversity of substituted pyrimidines.[6]

Multicomponent Reactions: The Biginelli Reaction

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. The Biginelli reaction, a classic MCR, combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidones.[7] While not directly yielding 2,4-disubstituted pyrimidines in its canonical form, modifications and subsequent functionalization of the Biginelli products provide a viable pathway.

The Workhorse Intermediate: 2,4-Dichloropyrimidine and its Derivatization

For many drug discovery campaigns, the most efficient strategy is not a de novo synthesis but rather the functionalization of a pre-formed, versatile pyrimidine core.[3] 2,4-Dichloropyrimidine is an inexpensive and highly valuable starting material that serves as a linchpin for the synthesis of a vast number of 2,4-substituted analogues.[3][8]

The synthetic utility of 2,4-dichloropyrimidine stems from the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This regioselectivity allows for a stepwise and controlled introduction of different substituents.[9]

Synthesis of 2,4-Dichloropyrimidine

A common laboratory-scale preparation involves the chlorination of uracil (2,4-dihydroxypyrimidine) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[10][11]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil [11]

-

Objective: To synthesize 2,4-dichloropyrimidine.

-

Materials: Uracil, Phosphorus oxychloride (POCl₃), Chloroform, Sodium carbonate solution.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend uracil (1.0 eq) in phosphorus oxychloride (excess, ~4-5 eq).

-

Heat the mixture to reflux with stirring for 3-4 hours. The reaction should become a clear solution.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Pour the oily residue slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with chloroform (3 x volumes).

-

Combine the organic extracts and wash with a dilute sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude 2,4-dichloropyrimidine, which can be purified by distillation or recrystallization.[10][11]

-

Regioselective Functionalization of 2,4-Dichloropyrimidine

The power of this intermediate is realized in its sequential, regioselective reactions.

Caption: Regioselective SNAr on 2,4-dichloropyrimidine.

This differential reactivity is a cornerstone of combinatorial library synthesis, allowing for the rapid generation of diverse 2,4-substituted pyrimidines. For example, reaction with an amine will typically first displace the C4-chloride, followed by displacement of the C2-chloride with a second nucleophile.[9]

Modern Synthetic Toolkits: Transition Metal Catalysis

While classical methods remain valuable, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of highly functionalized and complex 2,4-substituted pyrimidines.[12][13] These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki and Liebeskind-Srogl Cross-Coupling Reactions

The Suzuki coupling, which pairs an organoboron reagent with an organic halide, and the Liebeskind-Srogl coupling, which utilizes a thioester, are particularly powerful for introducing aryl and heteroaryl moieties at the 2- and 4-positions. A notable strategy involves a two-step, orthogonal cross-coupling approach starting from 2-thiouracil.[14][15]

Caption: Orthogonal cross-coupling for 2,4-diarylpyrimidine synthesis.

This approach highlights the sophisticated level of control achievable with modern catalytic systems, enabling the synthesis of complex structures that would be challenging to access via traditional condensation methods.[14][15]

C-H Functionalization: The Next Frontier

Direct C-H functionalization is an emerging and highly atom-economical strategy that avoids the need for pre-functionalized starting materials like halides.[16] While still a developing field for pyrimidines, methods are being established for the direct introduction of substituents onto the pyrimidine core, offering a more sustainable and efficient synthetic route.[17][18]

One-Pot and Tandem Reactions: Maximizing Efficiency

In the context of drug development, efficiency is key. One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, minimize purification steps, reduce waste, and shorten overall synthesis time.[19][20] Several innovative one-pot procedures for the synthesis of 2,4-substituted pyrimidines have been reported, often combining cyclization with subsequent functionalization.[21][22]

Summary of Key Synthetic Strategies

| Method | Starting Materials | Key Features | Typical Products |

| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Robust, classical method | 2-Substituted pyrimidines |

| SNAr of Dichloropyrimidine | 2,4-Dichloropyrimidine, Nucleophiles | Regioselective, versatile for libraries | 2,4-Disubstituted pyrimidines |

| Suzuki Coupling | Halopyrimidines, Boronic acids | C-C bond formation, high functional group tolerance | 2- and/or 4-Aryl/heteroaryl pyrimidines |

| Liebeskind-Srogl Coupling | Thiopyrimidines, Organostannanes | Mild conditions, orthogonal to Suzuki | 2- and/or 4-Aryl/heteroaryl pyrimidines |

| C-H Functionalization | Pyrimidine, Coupling partner | Atom-economical, avoids pre-functionalization | Directly functionalized pyrimidines |

| One-Pot Syntheses | Various simple precursors | High efficiency, reduced workup | Diverse substituted pyrimidines |

Conclusion and Future Outlook

The synthesis of 2,4-substituted pyrimidines is a mature yet continually evolving field. While classical condensation reactions and the derivatization of 2,4-dichloropyrimidine remain indispensable tools, the future lies in the continued development of more efficient, selective, and sustainable methods. The expansion of transition-metal catalyzed reactions, particularly direct C-H functionalization, will undoubtedly open new avenues for the rapid and innovative synthesis of novel pyrimidine-based drug candidates.[12][13] For the medicinal chemist, a deep understanding of this diverse synthetic armamentarium is essential for navigating the complex challenges of modern drug discovery and for architecting the next generation of pyrimidine-based therapeutics.

References

- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2.

- Pyrimidine - Wikipedia.

- Preparation of 2,4-diaminopyrimidines.

- Pinner pyrimidine synthesis. Slideshare.

- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- ChemInform Abstract: A General Regioselective Synthesis of 2,4‐Diarylpyrimidines from 2‐Thiouracil Through Two Orthogonal Cross‐Coupling Reactions. Sci-Hub.

- Catalyzed Methods to Synthesize Pyrimidine and Rel

- Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.

- Process for the preparation of 2,4-diaminopyrimidine.

- 2,4-diaminopyrimidine oxide preparation method.

- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.

- A General Regioselective Synthesis of 2,4-Diarylpyrimidines from 2- Thiouracil through Two Orthogonal Cross-Coupling Reactions. Sci-Hub.

- Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. PubMed.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- 2,4-Dichloropyrimidine synthesis. ChemicalBook.

- Regioselective preparation of substituted pyrimidines.

- Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. MDPI.

- detailed synthesis protocol for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. Benchchem.

- SYNTHESIS OF PYRIMIDINE DERIV

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- 2,4-Dichloropyrimidine.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Fe(II)-catalyzed synthesis of substituted pyrimidines 41.

- A deconstruction–reconstruction strategy for pyrimidine diversification.

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.

- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.

- Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity.

- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.

- One-pot synthesis of 2,5-disubstituted pyrimidines

- Process for the preparation of chloropyrimidines.

- C-H Functionalization of Pyridines.

- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Publishing.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- 2,4-Dichloropyrimidine. PubMed Central.

- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid

- SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES

- One-Pot Synthesis of 2,5-Disubstituted Pyrimidines

- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ

- One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)

-

Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science. [Link]

- Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. Organic Letters.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.

- Direct Synthesis of Substituted Pyrimidines and Quinazolines.

- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 10. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. ChemInform Abstract: A General Regioselective Synthesis of 2,4‐Diarylpyrimidines from 2‐Thiouracil Through Two Orthogonal Cross‐Coupling Reactions. / ChemInform, 2012 [sci-hub.box]

- 15. Sci-Hub. A General Regioselective Synthesis of 2,4-Diarylpyrimidines from 2- Thiouracil through Two Orthogonal Cross-Coupling Reactions / Synlett, 2012 [sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. pubs.rsc.org [pubs.rsc.org]

A Senior Application Scientist's Guide to the Discovery of Novel Pyrimidine-Based Kinase Inhibitors

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The pyrimidine nucleus, a fundamental component of DNA and RNA, is recognized in medicinal chemistry as a "privileged scaffold".[2][3] Its inherent biocompatibility and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal starting point for the design of potent and selective inhibitors.[4][5][6] The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to fine-tune the pharmacological properties of the molecule to achieve desired potency and selectivity.[2] This guide provides an in-depth, field-proven perspective on the multifaceted process of discovering novel pyrimidine-based kinase inhibitors, from target selection and rational design to synthesis and biological characterization.

Chapter 1: Strategic Target Selection - Focusing the Pyrimidine Advantage

The human kinome is vast, but not all kinases are equally "druggable" or relevant to disease. The decision of which kinase to target is the foundational step of any discovery campaign. Pyrimidine-based scaffolds have shown remarkable success against specific kinase families due to the conserved nature of their ATP-binding pockets.

Key Kinase Families Amenable to Pyrimidine Inhibition:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, including non-small cell lung cancer.[7] The pyrimidine core can effectively mimic the adenine portion of ATP, forming crucial hydrogen bonds in the EGFR active site.[7]

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrimidine-based CDK inhibitors have been developed, leveraging the scaffold's ability to fit snugly into the ATP pocket.[4]

-

Janus Kinases (JAKs): These non-receptor tyrosine kinases are integral to cytokine signaling pathways involved in inflammation and myeloproliferative disorders.

-

Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies.[5] The approved drug Ibrutinib, which contains a fused pyrazolo[3,4-d]pyrimidine core, exemplifies the scaffold's potential.[4][5]

The rationale for selecting a target often stems from a deep understanding of the disease biology. For instance, in cancers driven by a specific kinase mutation (an "oncogene addiction"), a highly selective inhibitor is desirable to maximize efficacy while minimizing off-target toxicity. The pyrimidine scaffold's synthetic tractability allows for the systematic exploration of chemical space to achieve this desired selectivity profile.[8][9]

Chapter 2: The Logic of Discovery - A Validating Workflow

The path from an idea to a clinical candidate is a multi-stage, iterative process. Each stage is designed to answer specific questions and validate the project's progression. This workflow ensures that resources are focused on the most promising compounds.

Caption: High-level workflow for kinase inhibitor discovery.

Chapter 3: Synthesis of Pyrimidine Scaffolds - Building the Arsenal

The ability to rapidly synthesize a diverse library of compounds is the engine of a successful drug discovery program. The pyrimidine core is amenable to several robust synthetic strategies. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine derivative.

Protocol: General Synthesis of 2-Amino-4,6-disubstituted Pyrimidines

This protocol describes a foundational method for creating a diverse library of pyrimidine inhibitors.

Rationale: This one-pot reaction is efficient and allows for the introduction of diversity at two key positions (R1 and R2) of the pyrimidine ring, which are often crucial for modulating kinase selectivity and potency.

Materials:

-

Substituted chalcone (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (2.0 eq)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add the substituted chalcone and guanidine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-aminopyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Library Diversification via Cross-Coupling

To explore Structure-Activity Relationships (SAR), late-stage functionalization of a common pyrimidine intermediate is highly effective. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.

Caption: Diversification of a pyrimidine core via cross-coupling.

Chapter 4: The Biochemical Screening Cascade - A Self-Validating System

Once a library of compounds is synthesized, it must be screened to identify "hits." A tiered screening cascade is employed to efficiently manage resources, moving from high-throughput primary screens to more complex, lower-throughput secondary and tertiary assays.

Primary Screen: Identifying Hits

The goal of the primary screen is to rapidly test thousands of compounds at a single concentration to identify those with any activity against the target kinase.

Recommended Assay: Luminescence-Based ATP Depletion Assay (e.g., ADP-Glo™)

-

Principle: This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.[2]

-

Why this choice? It is a universal assay applicable to virtually any kinase, has high sensitivity, is robust, and is amenable to high-throughput screening (HTS) in 384- or 1536-well formats.[10]

Secondary Screen: Confirming Potency and Mechanism

Hits from the primary screen are advanced to determine their potency (IC50) and confirm their mechanism of action.

Protocol: IC50 Determination using a TR-FRET Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are sensitive, homogeneous (no-wash) assays that are less prone to interference from colored or fluorescent compounds than simple fluorescence intensity assays.[11][12]

Materials:

-

Purified target kinase

-

Biotinylated substrate peptide

-

Europium-labeled anti-phospho-specific antibody (Donor)

-

Allophycocyanin (APC)-labeled Streptavidin (Acceptor)

-

ATP, MgCl₂, assay buffer

-

Test compounds (serially diluted)

-

384-well low-volume white plates

Step-by-Step Methodology:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate.

-

Kinase/Substrate Addition: Add the target kinase and the biotinylated substrate peptide to the plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be identified effectively.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled antibody, and the APC-labeled streptavidin.

-

Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assay Validation: For each plate, calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z' > 0.5 indicates a robust and reliable assay.

| Parameter | Primary Screen (ADP-Glo) | Secondary Screen (TR-FRET) |

| Throughput | High (10,000s compounds/day) | Medium (100s compounds/day) |

| Endpoint | % Inhibition @ single dose | IC50 value (potency) |

| Information | Hit Identification | Potency, SAR |

| Cost/Well | Low | Medium |

Chapter 5: Cellular Target Engagement - Verifying Action in a Biological Context

A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, efflux, or off-target effects. Therefore, it is crucial to confirm that the inhibitor engages its intended target in a cellular environment.[13]

Recommended Assay: NanoBRET™ Target Engagement Assay

-

Principle: This assay measures the binding of a compound to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14][15] A NanoLuc® luciferase-kinase fusion protein is expressed in cells. A fluorescent tracer that binds to the kinase active site is added. When the tracer is bound, its close proximity to the NanoLuc® results in a high BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14][15]

-

Why this choice? It provides a quantitative measure of compound affinity and occupancy at the target kinase within the complex milieu of a living cell.[14] It can be used to assess residence time and provides data that often correlates well with cellular functional potency.[14][16]

Caption: Principle of the NanoBRET Target Engagement Assay.

Conclusion and Future Directions

References

-